molecular formula C8H8ClN3 B11908883 (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B11908883
M. Wt: 181.62 g/mol
InChI Key: ZXGYNRJTFYCAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 552664-52-9) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features an imidazo[1,2-a]pyridine core, a privileged structure found in several marketed drugs and known for its significant biological activities . The core structure is frequently explored for its analgesic, anticancer, antiosteoporosis, and anxiolytic properties, making it a priority pharmacophore in drug research . This compound serves as a key synthetic intermediate in the design of novel therapeutic agents. Research indicates its structural framework is promising for developing inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute Myeloid Leukemia (AML) . Furthermore, derivatives of imidazo[1,2-a]pyridine are investigated as modulators of GABA-A receptors, a target for treating conditions such as anxiety, pain, and convulsions . The chloro and methanamine substituents on the core scaffold provide versatile handles for further chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening. The product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2

InChI Key

ZXGYNRJTFYCAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CN)C=C1Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Step 1 : Condensation of 2-amino-5-chloropyridine with formaldehyde forms an imine intermediate.

  • Step 2 : Isocyanide addition triggers a [4+1] cycloaddition, yielding the imidazo[1,2-a]pyridine core.

  • Step 3 : Post-synthetic modification introduces the methanamine group via reductive amination or nucleophilic substitution.

Optimization studies highlight the use of BF₃·OEt₂ as a catalyst in toluene at 60°C, achieving yields up to 75%. Continuous flow reactors further enhance reproducibility by precisely controlling temperature and residence time.

Functionalization of Preformed Imidazo[1,2-a]pyridine Cores

Bromination Followed by Nucleophilic Substitution

Starting with 7-chloroimidazo[1,2-a]pyridine , bromination at the 3-position using N-bromosuccinimide (NBS) generates 3-bromo-7-chloroimidazo[1,2-a]pyridine . Subsequent reaction with aqueous ammonia or benzylamine under palladium catalysis introduces the amine group.

Conditions :

  • Bromination: NBS (1.2 equiv), DMF, 0°C → rt, 12 h (yield: 68%).

  • Substitution: NH₃ (aq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), dioxane, 100°C, 24 h (yield: 52%).

Oxidation-Reduction Strategy

Oxidation of 3-hydroxymethyl-7-chloroimidazo[1,2-a]pyridine (synthesized via GBB reaction) to the aldehyde using MnO₂, followed by reductive amination with NH₃ and NaBH₃CN, affords the target compound.

Key Data :

  • Oxidation: MnO₂ (3 equiv), CH₂Cl₂, rt, 6 h (yield: 85%).

  • Reductive Amination: NH₃ (7 M in MeOH), NaBH₃CN (1.5 equiv), MeOH, 0°C → rt, 12 h (yield: 70%).

Multi-Step Synthesis via Intermediate Isolation

Triazine Cleavage Approach

A method adapted from triazine chemistry involves reacting 3-cyano-7-chloroimidazo[1,2-a]pyridine with 1,3,5-trimethyl-1,3,5-triazinane under acidic conditions. The cyano group is converted to methanamine via intermediate triazine formation and hydrolysis.

Procedure :

  • Reaction: 3-cyano derivative (1 equiv), triazinane (1.5 equiv), BF₃·OEt₂ (0.2 equiv), toluene, 60°C, 10 h.

  • Hydrolysis: 10% HCl, reflux, 2 h (overall yield: 48%).

Ugi Reaction for Late-Stage Diversification

The Ugi four-component reaction couples 7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid with amines, aldehydes, and isocyanides to introduce the methanamine moiety. This method offers modularity but requires pre-functionalized carboxylic acid intermediates.

Example :

  • Carboxylic Acid: Synthesized via oxidation of 3-hydroxymethyl derivative.

  • Ugi Reaction: Acid (1 equiv), formaldehyde (1.2 equiv), benzylamine (1 equiv), tert-butyl isocyanide (1 equiv), MeOH, 50°C, 24 h (yield: 61%).

Comparative Analysis of Synthetic Routes

MethodYield (%)StepsScalabilityKey Advantages
GBB Reaction70–751HighOne-pot, minimal purification
Bromination-Substitution52–682–3ModeratePrecise regiocontrol
Oxidation-Reduction70–853LowHigh functional group tolerance
Ugi Reaction50–612–4ModerateModular diversification

Optimization Insights :

  • Catalyst Choice : Pd(OAc)₂/Xantphos systems improve substitution efficiency in brominated intermediates.

  • Solvent Effects : DMF enhances solubility in GBB reactions, while MeOH favors Ugi reaction kinetics.

  • Temperature Control : Flow reactors reduce side reactions in GBB syntheses, achieving >90% conversion .

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding imidazo-pyridine derivative with an oxidized functional group, while substitution reactions could introduce various functional groups at the 7th position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer and gastrointestinal stromal tumors (GIST) . The mechanism of action involves the inhibition of key enzymes associated with cancer cell growth, particularly targeting mutated forms of the c-KIT receptor tyrosine kinase .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections . The structural features of this compound may enhance its interaction with microbial targets.

Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. In models of oxidative stress-induced neurotoxicity, treatment with this compound significantly reduced neuronal damage and improved survival rates . This positions the compound as a candidate for developing therapies for neurodegenerative diseases.

Industrial Applications

Dyes and Pigments Production
Due to its unique chemical properties, this compound finds applications in the production of dyes and pigments. Its heterocyclic structure allows it to participate in various chemical reactions that are beneficial for synthesizing colorants used in textiles and other materials .

Research and Development

Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that can be optimized using continuous flow reactors to enhance yield and consistency . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Case Studies

Study Reference Biological Activity Findings
Study on Anticancer ActivityInduction of apoptosisSignificant reduction in cell viability in breast cancer cell lines after treatment with the compound .
Study on Antimicrobial EfficacyEffective against bacteriaNotable activity against Staphylococcus aureus and Escherichia coli .
Study on NeuroprotectionMitigation of neuronal damageImproved survival rates in models of oxidative stress-induced neurotoxicity .

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes References
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine -Cl (position 7), -CH2NH2 (3) C8H8ClN3 181.62 Primary amine; enhanced metabolic stability
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine -F (position 6), -CH2NH2 (3) C8H8FN3 165.17 Higher electronegativity; potential CNS activity
[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine -FPh (position 2), -CH3 (6), -CH2NH2 (3) C15H14FN3 255.29 Increased steric bulk; fluorophenyl enhances receptor affinity
N,N-Dimethyl(6-methylimidazo[1,2-a]pyridin-3-yl)-methanamine -CH3 (6), -CH2N(CH3)2 (3) C11H15N3 189.26 Tertiary amine; improved lipophilicity
1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride -CH3 (7), -CH2NH2·2HCl (3) C9H12N3·2HCl 235.14 (salt) Salt form improves solubility; methyl reduces polarity

Biological Activity

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound notable for its diverse biological activities. It belongs to the imidazo[1,2-a]pyridine family and features a chloro group at the 7-position of the imidazole ring along with a methanamine functional group. This unique structure contributes to its pharmacological potential, making it a subject of intense research in medicinal chemistry.

  • Molecular Formula : C_8H_9ClN_2
  • Molecular Weight : 197.65 g/mol

Biological Activities

The compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • This compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer activity. It has been evaluated against several cancer cell lines, including PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested derivatives showed non-toxicity while maintaining significant anti-tumor efficacy .
  • Mechanism of Action :
    • The compound's mechanism involves interactions with specific biological targets, including inhibition of key enzymes and modulation of signaling pathways related to cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Variations in substitution patterns can lead to significant changes in potency and selectivity against different biological targets. For instance, modifications at the 2 and 6 positions of the imidazo ring have been explored to enhance antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Methylimidazo[1,2-a]pyridineMethyl group at 2-positionExhibits strong mutagenic properties
7-Bromoimidazo[1,2-a]pyridineBromine atom at 7-positionPotentially more reactive
6-Chloroimidazo[1,2-a]pyridineChlorine atom at 6-positionDifferent biological activity profile
4-Aminoimidazo[1,2-a]pyridineAmino group at 4-positionEnhanced solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anti-TB Activity :
    • A high-throughput screening identified this compound as a potent inhibitor of Mtb with an MIC_90 of 0.004 μM against replicating bacteria .
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine, and how can purity be optimized?

  • Methodology :

  • Route 1 : Condensation of 7-chloroimidazo[1,2-a]pyridine with formaldehyde and amines (e.g., dimethylamine) in glacial acetic acid, followed by purification via silica gel chromatography .
  • Route 2 : Cyclization using phosphorus oxychloride (POCl₃) and DMF under reflux, with subsequent reduction to the primary amine .
    • Optimization :
  • Yield : Adjust stoichiometry (e.g., 1.2 equivalents of dimethylamine) and temperature (50–55°C) to achieve >90% yield .
  • Purity : Use recrystallization (e.g., acetone/water) or HPLC (C18 column, acetonitrile/water mobile phase) to attain >98% purity .

Q. How is this compound characterized structurally?

  • Techniques :

  • 1H/13C NMR : Key peaks include δ 8.10 (s, imidazo-H), δ 7.69 (d, aromatic-H), and δ 3.84 (s, -CH₂NH₂) .
  • IR Spectroscopy : Bands at 2944 cm⁻¹ (C-H stretch) and 1502 cm⁻¹ (imidazole ring vibration) confirm functional groups .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 208.4 (calculated) .

Q. What are the solubility and pharmacokinetic properties of this compound?

  • Data :

PropertyValueMethod
LogP 3.4 (consensus)XLOGP3/iLOGP
Solubility (water) 0.0103 mg/mL (moderate)ESOL prediction
GI Absorption HighBOILED-Egg model
CYP Inhibition CYP1A2, CYP2C19, CYP3A4 (Yes)SVM models

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in scale-up?

  • Challenges : Reduced yields (>30% loss) due to byproduct formation (e.g., dimerization).
  • Solutions :

  • Use flow chemistry for controlled reaction kinetics .
  • Introduce scavengers (e.g., molecular sieves) to trap excess formaldehyde .
    • Case Study : Switching from batch to continuous flow improved yield from 66.5% to 85% in a 10 kg synthesis .

Q. How to resolve contradictory data on CYP450 inhibition?

  • Issue : Discrepancies in CYP2D6 inhibition (Yes/No) across studies .
  • Approach :

In vitro assays : Use recombinant CYP isoforms (e.g., Baculosomes®) with LC-MS quantification .

Molecular docking : Analyze binding affinity to CYP2D6 active site (PDB: 3QM4) to predict inhibition .

  • Findings : Steric hindrance from the chloro substituent reduces CYP2D6 binding, explaining variability .

Q. What structural modifications enhance target selectivity (e.g., P2X3 receptor antagonism)?

  • SAR Insights :

  • Chloro position : 7-Cl improves potency (IC₅₀ = 25 nM for P2X3 vs. 39 nM for P2X2/3) .
  • Amine substitution : N-Methylation reduces BBB permeability (LogBB = -1.2 vs. -0.8 for primary amine) .
    • Design Strategy : Replace -CH₂NH₂ with -CH₂CF₃ to enhance metabolic stability (LogP increases to 4.02) .

Q. How to validate computational predictions of bioavailability?

  • Models :

  • QSPR : Predicts LogS = -4.44 (experimental: -4.15) .
  • Bioavailability Score : 0.55 (moderate) via Abbott’s rat model .
    • Validation :
  • In vivo PK studies : Administer 10 mg/kg (IV/PO) in Sprague-Dawley rats; measure plasma AUC .
  • Results : Oral bioavailability = 42%, aligning with predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.